molecular formula C12H16N2O3 B14902542 1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide

1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide

Cat. No.: B14902542
M. Wt: 236.27 g/mol
InChI Key: DTNZWYGEMXEUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-carbonyl)-N-methylpiperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted at position 1 with a furan-2-carbonyl group and at position 2 with an N-methylcarboxamide moiety. This compound’s structural framework is common in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes due to its resemblance to bioactive scaffolds like fentanyl derivatives .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-13-11(15)9-5-2-3-7-14(9)12(16)10-6-4-8-17-10/h4,6,8-9H,2-3,5,7H2,1H3,(H,13,15)

InChI Key

DTNZWYGEMXEUSO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCCCN1C(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with N-methylpiperidine-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan ring and carbonyl group play crucial roles in these interactions .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with 1-(furan-2-carbonyl)-N-methylpiperidine-2-carboxamide, differing in substituent positions, ring systems, or functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Features Molecular Weight LogD/LogP Biological Activity References
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid Piperidine-3-carboxylic acid substituent; lacks N-methylcarboxamide 223.23 LogD (pH 5.5): ~4.16 Unreported; potential as a synthetic intermediate
N-{2-[Benzyl(methyl)carbamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide Piperidine-4-carboxamide; benzyl(methyl)carbamoyl phenyl group 487.54 LogD (estimated): ~5.2 Enhanced lipophilicity; potential CNS penetration
Furanylfentanyl (N-phenyl-N-1-(2-phenylethyl)piperidin-4-yl-furan-2-carboxamide) Piperidine-4-carboxamide; anilido and phenethyl groups 376.45 LogP: ~3.8 Potent μ-opioid receptor agonist
N-{1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-2-phenylethyl}-N-methylpyridine-2-carboxamide Benzofuran substituent; pyridine-2-carboxamide 498.58 LogD (pH 7.4): ~4.5 Likely CNS activity; structural complexity reduces solubility
(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide Pyrrolidine ring; fluorobenzyl group 406.44 LogP: ~3.2 Calcium channel modulation (inferred from dihydropyridine analogs)
Thiourea derivatives (e.g., Compound 12, ) C=S replaces C=O; bis-furan-2-carboxamide Variable Higher solubility due to thiourea Antioxidant applications; reduced membrane permeability

Key Differences and Implications

Substituent Position and Ring Systems
  • Piperidine vs. Pyrrolidine : The 6-membered piperidine ring in the target compound allows for greater conformational flexibility compared to the 5-membered pyrrolidine in (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide . This affects binding to rigid enzyme pockets.
  • Carboxamide Position : Piperidine-2-carboxamide (target) vs. piperidine-4-carboxamide (furanylfentanyl) alters hydrogen-bonding directionality. Furanylfentanyl’s 4-position carboxamide is critical for μ-opioid receptor binding, while the target’s 2-position may favor alternative targets .
Functional Group Modifications
  • Thiourea vs. Carboxamide : Thiourea derivatives () exhibit C=S stretches at ~1270 cm⁻¹ (IR) vs. C=O at ~1670 cm⁻¹ in the target compound. Thiourea’s higher polarity enhances solubility but reduces blood-brain barrier penetration .
  • N-Methyl vs.
Aromatic Substituents
  • Furan vs.

Physicochemical and Pharmacokinetic Properties

  • LogD/LogP : The target compound’s estimated LogD (~4.16, inferred from ) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Furanylfentanyl’s higher LogP (~3.8) correlates with its potent CNS activity .
  • Hydrogen-Bonding Capacity: The carboxamide group in the target compound provides H-bond acceptor/donor sites, critical for target engagement, unlike thiourea derivatives, which prioritize solubility over receptor affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.